Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of benzofuran derivatives, including Methyl 4,7-diethoxy-6-formylbenzofuran-5-carboxylate, typically involves several steps. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran structures . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different functionalized benzofuran derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4,7-diethoxy-6-formylbenzofuran-5-carboxylate, like other benzofuran derivatives, has significant applications in scientific research. These compounds are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties. In medicinal chemistry, benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and microbial infections . Additionally, their unique chemical properties make them valuable in the development of new drugs and chemical probes.
Mechanism of Action
The mechanism of action of benzofuran derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran compounds exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity . In cancer research, benzofuran derivatives may exert their effects by inducing apoptosis or inhibiting cell proliferation through interactions with key signaling pathways .
Comparison with Similar Compounds
Benzofuran derivatives are compared with other heterocyclic compounds, such as benzothiophenes and indoles, which also exhibit diverse biological activities. The unique structural features of benzofuran, such as the fused benzene and furan rings, contribute to its distinct chemical properties and biological activities. Similar compounds include psoralen, 8-methoxypsoralen, and angelicin, which are used in the treatment of skin diseases and have been studied for their antimicrobial and anticancer properties .
Biological Activity
Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate is a synthetic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with diethoxy and formyl substituents, contributing to its unique chemical properties. The molecular formula is C15H18O5, and it has been synthesized through various methods, often involving the manipulation of benzofuran derivatives.
Antioxidant Activity
Benzofuran derivatives have been reported to exhibit significant antioxidant properties. This compound has shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In a study evaluating various benzofuran derivatives, compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against DPPH radicals, indicating strong antioxidant potential .
Anti-inflammatory Activity
Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines. This compound was tested for its effect on the NLRP3 inflammasome pathway. In vitro studies demonstrated that this compound significantly reduced IL-1β levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potent anti-inflammatory mechanism .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. In one study, this compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition measured were comparable to those of standard antibiotics, indicating its potential as a therapeutic agent .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antioxidant potential | IC50 values for DPPH scavenging were below 20 µM for related compounds. |
Study B | Assess anti-inflammatory effects | Reduced IL-1β secretion by 60% in LPS-stimulated macrophages. |
Study C | Investigate anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 of 25 µM. |
Study D | Test antimicrobial efficacy | Effective against E. coli and S. aureus with inhibition zones >20 mm. |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.
- NLRP3 Inflammasome Inhibition : By interfering with the assembly of the NLRP3 complex, it reduces inflammatory cytokine production.
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell walls or inhibition of essential enzymes may explain its antibacterial properties.
Properties
CAS No. |
88349-51-3 |
---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H16O6/c1-4-19-12-9-6-7-21-13(9)14(20-5-2)10(8-16)11(12)15(17)18-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WFDMKGDTMMZGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C=CO2)OCC)C=O)C(=O)OC |
Origin of Product |
United States |
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